[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene
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Overview
Description
[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene, also known as 10-Undecenyl-phosphonic Acid Benzyl Ethyl Diester, is a chemical compound with the molecular formula C20H33O3P and a molecular weight of 352.455 g/mol . This compound is characterized by its unique structure, which includes an ethoxy group, an undec-10-enyl chain, and a phosphoryl group attached to an oxymethylbenzene moiety .
Preparation Methods
The synthesis of [Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene involves several steps. One common synthetic route includes the reaction of 10-undecenyl-phosphonic acid with benzyl alcohol and ethyl iodide in the presence of a base such as sodium hydride . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces phosphine oxides .
Scientific Research Applications
[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of [Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions and enzymes, leading to inhibition or activation of enzymatic activity . The ethoxy and undec-10-enyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds to [Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene include other phosphonate esters such as:
10-Undecenyl-phosphonic Acid Benzyl Methyl Diester: Similar structure but with a methyl group instead of an ethyl group.
10-Undecenyl-phosphonic Acid Benzyl Propyl Diester: Similar structure but with a propyl group instead of an ethyl group.
10-Undecenyl-phosphonic Acid Benzyl Butyl Diester: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H33O3P |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C20H33O3P/c1-3-5-6-7-8-9-10-11-15-18-24(21,22-4-2)23-19-20-16-13-12-14-17-20/h3,12-14,16-17H,1,4-11,15,18-19H2,2H3 |
InChI Key |
WGIUBJHRZWZCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC=C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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